1,1'-(Butane-1,4-diyl)bis(indoline-2,3-dione)
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Overview
Description
1-[4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butyl]-1H-indole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butyl]-1H-indole-2,3-dione typically involves the reaction of isatin derivatives with appropriate alkylating agents. One common method includes the reaction of isatin with 1,4-dibromobutane in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of organic synthesis, such as optimizing reaction conditions and using scalable reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxyindole derivatives.
Scientific Research Applications
1-[4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butyl]-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Isatin: A precursor in the synthesis of 1-[4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butyl]-1H-indole-2,3-dione.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
1-[4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butyl]-1H-indole-2,3-dione is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to act as a versatile building block in organic synthesis further distinguishes it from other indole derivatives .
Properties
CAS No. |
320741-37-5 |
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Molecular Formula |
C20H16N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[4-(2,3-dioxoindol-1-yl)butyl]indole-2,3-dione |
InChI |
InChI=1S/C20H16N2O4/c23-17-13-7-1-3-9-15(13)21(19(17)25)11-5-6-12-22-16-10-4-2-8-14(16)18(24)20(22)26/h1-4,7-10H,5-6,11-12H2 |
InChI Key |
GTYRKBYNCPSQQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCCCN3C4=CC=CC=C4C(=O)C3=O |
Origin of Product |
United States |
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